molecular formula C10H19N B8548964 Methallyl-cyclohexylamine CAS No. 55611-45-5

Methallyl-cyclohexylamine

Cat. No.: B8548964
CAS No.: 55611-45-5
M. Wt: 153.26 g/mol
InChI Key: QCLTYLZFKMVHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methallyl-cyclohexylamine (systematic name: N-(2-methylallyl)cyclohexanamine) is a cyclohexylamine derivative characterized by a methallyl group (–CH2–C(CH3)=CH2) attached to the cyclohexylamine backbone. Cyclohexylamine derivatives are widely explored in medicinal and industrial chemistry due to their versatility in modifying lipophilicity, bioavailability, and receptor interactions .

Properties

CAS No.

55611-45-5

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-(2-methylprop-2-enyl)cyclohexanamine

InChI

InChI=1S/C10H19N/c1-9(2)8-11-10-6-4-3-5-7-10/h10-11H,1,3-8H2,2H3

InChI Key

QCLTYLZFKMVHDO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclohexylamine Derivatives

The following table compares Methallyl-cyclohexylamine with structurally or functionally related compounds, based on evidence from analogs:

Compound Structure Key Substituents Physicochemical Properties Applications/Toxicity References
This compound N-(2-methylallyl)cyclohexanamine Methallyl group at amine nitrogen Theoretical: Moderate lipophilicity (predicted logP ~2.5); potential for increased steric hindrance vs. methyl analogs. Hypothesized: Research applications in CNS-targeting agents (analogous to arylcyclohexylamines).
N-Methylcyclohexylamine C7H15N Methyl group at amine nitrogen Boiling point: 160–162°C; logP: 1.8; soluble in ethanol, poorly soluble in water. Industrial solvent, intermediate in pharmaceutical synthesis; irritant to skin/eyes .
Methoxmetamine 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one Methoxyaryl and methylamino groups High polarity (logP ~1.2); crystalline solid with ketone functionality. Analgesic/dissociative research; detected with impurities in forensic analysis .
Methoxisopropamine (HCl) Arylcyclohexylamine Methoxyphenyl and isopropyl groups Hydrochloride salt form enhances solubility; logP ~2.0 (neutral form). Forensic reference standard; potential NMDA receptor modulation .
4,4'-Methylenebis(cyclohexylamine) Cyclic aliphatic diamine Dual cyclohexylamine cores linked by methylene High molecular weight (logP ~3.5); rigid structure. Polymer precursor; toxicological effects inferred from methyl analogs (respiratory irritation) .

Structural and Functional Insights

  • Aryl substituents (e.g., in Methoxmetamine) enhance aromatic interactions with CNS targets but reduce metabolic stability due to cytochrome P450 oxidation . Diamine structures (e.g., 4,4'-methylenebis(cyclohexylamine)) exhibit higher rigidity and industrial utility but pose greater health risks (e.g., respiratory toxicity) .
  • Synthetic Pathways :

    • Cyclohexylamine derivatives are typically synthesized via alkylation or reductive amination (e.g., N-Methylcyclohexylamine via methyl iodide reaction) . This compound could hypothetically be synthesized using methallyl chloride under similar conditions.
    • Purity validation methods (e.g., TLC, FTIR, NMR) for cyclohexylamine derivatives are standardized, as seen in ministerial guidelines .

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